5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide
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Overview
Description
Preparation Methods
The synthesis of 5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide involves several steps. One common method includes the reaction of 5-methoxyindole with isopropylamine and formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with methylamine and acetic anhydride to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide involves its interaction with serotonin and dopamine receptors. It acts as an agonist at the 5-HT2A receptor, which is believed to contribute to its hallucinogenic and entheogenic effects . Additionally, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This dual action on receptor binding and neurotransmitter reuptake is thought to underlie its potential therapeutic effects.
Comparison with Similar Compounds
5-Methoxy-N-methyl-N-(1-methylethyl)-a-oxo-1H-indole-3-acetamide is similar to other tryptamines, such as:
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Both compounds share structural similarities and exhibit psychedelic effects, but 5-MeO-DMT is more potent and has a shorter duration of action.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): This compound is also a psychedelic tryptamine, but it differs in its substitution pattern and pharmacological profile.
N,N-Dimethyltryptamine (DMT): While DMT is a well-known psychedelic, this compound has a unique substitution that alters its receptor binding and effects.
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N-methyl-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)17(3)15(19)14(18)12-8-16-13-6-5-10(20-4)7-11(12)13/h5-9,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKXLJSLTUZBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345974 |
Source
|
Record name | 2-(5-Methoxy-1H-indol-3-yl)-N-methyl-2-oxo-N-(propan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850032-61-0 |
Source
|
Record name | 2-(5-Methoxy-1H-indol-3-yl)-N-methyl-2-oxo-N-(propan-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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